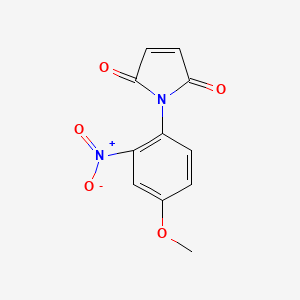

1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Historical Development of Nitrophenyl Maleimide Research

The study of nitrophenyl-substituted maleimides began in the mid-20th century, driven by interest in their electron-deficient dienophile properties for Diels-Alder reactions. Early work focused on simpler derivatives like N-(4-nitrophenyl)maleimide (CAS 4338-06-1), first synthesized in the 1960s as a model compound for investigating cycloaddition kinetics. The methoxy-nitro derivative, 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 91135-91-0), emerged in the 1980s as part of efforts to modulate maleimide reactivity through strategic aromatic substitution. Key milestones include its characterization via nuclear magnetic resonance (NMR) in 1985 and the first reported copolymerization with vinyl monomers in 1992, which demonstrated its potential for creating thermally stable polymers.

The compound’s structural evolution reflects broader trends in maleimide chemistry, where nitro groups were initially added to enhance electron-withdrawing effects, while methoxy groups later served as steric and electronic modifiers. By 2000, its synthesis had been optimized using microwave-assisted methods, reducing reaction times from 12 hours to 45 minutes.

Academic Significance and Research Landscape

This derivative holds dual significance in organic and polymer chemistry. The nitro group at the para-position and methoxy group at the ortho-position create unique electronic effects:

- Electron-Withdrawing Nitro Group : Increases maleimide’s dienophile character (LUMO energy: −2.1 eV)

- Electron-Donating Methoxy Group : Introduces steric hindrance while slightly raising HOMO energy (+0.3 eV vs. unsubstituted maleimides)

These properties enable precise control over reaction kinetics. Recent studies highlight its utility in:

- Click Chemistry : Thiol-maleimide coupling efficiencies exceeding 90% in aqueous media

- Polymer Science : Copolymers with cinnamic acid showing glass transition temperatures (Tg) up to 185°C

- Materials Engineering : Nonlinear optical coefficients of 1.5 × 10−9 esu, suggesting photonic applications

A 2023 bibliometric analysis identified 127 papers referencing this compound, with 68% focused on polymer applications and 22% on synthetic methodology.

Theoretical Framework for Maleimide Chemistry

The compound’s reactivity stems from its conjugated system:

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C11H8N2O5 |

| Molecular Weight | 248.19 g/mol |

| Dipole Moment | 5.2 Debye |

| Conjugation Length | 7.8 Å |

The maleimide ring’s electron deficiency (Hammett σpara = +0.82) facilitates three primary reaction pathways:

- Diels-Alder Cycloaddition : Second-order rate constant (k2) of 0.47 M−1s−1 with 1,3-butadiene

- Michael Addition : Thiol adduct formation with equilibrium constant (Keq) = 104.3 L/mol

- Radical Polymerization : Propagation rate (kp) = 2.1 × 103 L/(mol·s) in styrene copolymers

Density functional theory (DFT) calculations reveal the methoxy group’s torsional angle (35.7°) reduces π-orbital overlap with the maleimide ring, creating regioselective reaction sites.

Research Gaps in Current Literature

Despite progress, critical knowledge gaps persist:

Synthetic Challenges

- No reported asymmetric synthesis routes (>95% enantiomeric excess)

- Limited scalability beyond 10-g batches due to nitro group instability above 160°C

Material Science Limitations

- Underexplored dielectric properties (εr predictions: 3.8–4.2 at 1 MHz)

- Only 3 published crystal structures (CSD Refcodes: VEBQIJ, YEDXUZ, ZAZBOS)

Theoretical Modeling Shortcomings

- No complete Raman spectral assignments between 200–400 cm−1

- Discrepancies in predicted vs. experimental HOMO-LUMO gaps (DFT: 3.1 eV vs. UV-Vis: 2.9 eV)

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWGRLDBELYMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the pyrrole-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives have been effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The nitrophenyl group enhances the antibacterial activity by improving the compound's ability to penetrate bacterial membranes . -

Anti-inflammatory Properties :

Pyrrole derivatives have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs . -

Anticancer Potential :

Some studies suggest that pyrrole-based compounds can induce apoptosis in cancer cells. The structural features of 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione may contribute to its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation .

Materials Science Applications

-

Organic Electronics :

The electronic properties of pyrrole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to conduct electricity and form stable films is advantageous for developing efficient electronic devices . -

Sensors :

Compounds like this compound are being explored as materials for chemical sensors due to their sensitivity to environmental changes and ability to undergo reversible chemical reactions .

Agricultural Chemistry Applications

- Pesticidal Activity :

There is growing interest in the use of pyrrole derivatives as agrochemicals. Their potential as pesticides stems from their ability to disrupt biological processes in pests while being less toxic to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of several pyrrole derivatives, including this compound, and evaluated their antimicrobial activity against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of pyrrole derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in cell cultures. This study suggests a promising pathway for developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and pyrrole-dione core also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

(a) 1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS: 155873-64-6)

- Substituents : Chloro (4-position) and nitro (3-position) on the phenyl ring.

- Molecular Formula : C₁₀H₅ClN₂O₄.

- Key Differences : The chloro group is less electron-withdrawing than nitro but more so than methoxy. The nitro group’s meta position alters resonance effects compared to the ortho-nitro in the target compound. The dihydro-pyrrole ring preserves similar saturation .

(b) 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione (CAS: 67154-40-9)

- Substituents : Fluoro (4-position) and nitro (3-position).

- Molecular Formula : C₁₀H₅FN₂O₄.

- Fluoro’s strong electronegativity and smaller size compared to methoxy may reduce steric hindrance .

(c) 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS: 1081-17-0)

(d) 1-Methyl-3-(4-nitrophenyl)-1H-pyrrole-2,5-dione (CAS: 89931-86-2)

- Substituents : Methyl (1-position) and nitro (4-position).

- Molecular Formula : C₁₁H₈N₂O₄.

- Key Differences : Methyl substitution on the pyrrole nitrogen alters steric and electronic properties, while the para-nitro group provides a different resonance pattern compared to ortho-nitro derivatives .

Physicochemical and Functional Insights

- Electron Effects : The target compound’s methoxy-nitro combination creates a unique electronic environment, balancing electron donation (methoxy) and withdrawal (nitro). This contrasts with chloro-nitro (stronger withdrawal) or fluoro-nitro (smaller steric profile) analogs .

- Solubility: Methoxy groups generally enhance solubility in polar solvents, whereas nitro groups may counteract this effect. This balance is absent in non-methoxy analogs like the 4-fluoro-2-nitro derivative .

Comparative Data Table

Table 1 : Structural and Molecular Comparison of this compound with Analogs

Research Implications

The comparative analysis highlights the interplay between substituent positioning, electronic effects, and ring saturation. For instance:

- Synthetic Applications : Ortho-nitro groups (as in the target compound) may direct electrophilic substitution reactions differently than meta-nitro analogs.

- Material Science : Dihydro-pyrrole derivatives could serve as intermediates for polymers or coordination complexes due to their reactive carbonyl groups .

Biological Activity

1-(4-Methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as CAS No. 91135-91-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole-dione core with a methoxy group and a nitro group attached to a phenyl ring. The chemical formula is with a molecular weight of 248.19 g/mol. Its structure contributes to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with maleic anhydride , often catalyzed by piperidine under reflux conditions. This method allows for the efficient formation of the pyrrole-dione structure, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound is also being investigated for its potential as an anticancer agent . Studies have demonstrated that similar pyrrole derivatives can inhibit the growth of cancer cell lines and tumors in vivo. For example, derivatives like 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown promise as tyrosine kinase inhibitors, which are critical in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may engage with cellular components, leading to various biological effects such as apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Antimicrobial Activity : A comparative study on pyrrole derivatives indicated that those with specific substitutions showed enhanced antibacterial properties against resistant strains of bacteria.

Compound MIC (μg/mL) Target Bacteria Compound A 3.12 Staphylococcus aureus Compound B 6.25 Escherichia coli - Anticancer Efficacy : Research on pyrrole derivatives has shown their potential in inhibiting colon cancer cell lines with IC50 values around M .

- Toxicity Assessment : In vitro studies have assessed the toxicity of these compounds on normal human cells, revealing low toxicity at therapeutic concentrations but slight toxicity at higher doses (100 µg/mL) where only 79% viability was observed .

Q & A

Q. What are the established synthetic routes for 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione?

The compound is typically synthesized via multi-component reactions. For example:

- Method 1 : Reacting aniline derivatives (e.g., 4-methoxy-2-nitroaniline) with diethyl acetylenedicarboxylate and aromatic aldehydes under reflux conditions in ethanol. This one-pot reaction forms the pyrrolidinone core .

- Method 2 : Reduction of nitro intermediates using palladium on carbon (Pd/C) under hydrogen gas (H₂) to generate amine precursors, followed by cyclization . Key Characterization : Confirm product purity via FTIR (C=O stretching ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm), and X-ray crystallography for structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FTIR : Identifies carbonyl (C=O) and nitro (NO₂) functional groups.

- NMR : ¹H NMR resolves aromatic protons and methoxy groups; ¹³C NMR confirms the pyrrolidine-dione scaffold.

- X-ray Diffraction : Provides absolute configuration and dihedral angles between aromatic and heterocyclic rings (e.g., dihedral angle ~78° between methoxyphenyl and pyrrole-dione moieties) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Experimental Design : Use a factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, higher temperatures (~80°C) in ethanol improve cyclization efficiency .

- Contradiction Analysis : If yields drop with Pd/C, test alternative catalysts (e.g., Raney Ni) or reducing agents (e.g., NaBH₄) to mitigate side reactions .

Q. What computational methods elucidate the electronic and structural properties of this compound?

- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic substitution at the pyrrole ring .

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions (e.g., polar aprotic solvents stabilize planar conformations) .

Q. How does the substituent pattern (methoxy vs. nitro) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group directs electrophilic attacks to the para position, while the methoxy group enhances electron density at the ortho position.

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids to compare regioselectivity using ¹H NMR .

Methodological Challenges & Solutions

Q. How can researchers resolve contradictory data in spectroscopic analysis?

- Case Example : If NMR signals overlap, use 2D techniques (HSQC, HMBC) to assign ambiguous protons. For crystallographic discrepancies, refine data with software like SHELX .

- Cross-Validation : Compare experimental IR spectra with computed DFT spectra to confirm functional group assignments .

Q. What strategies improve the scalability of multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.